(E)-2-phenylbut-2-enoyl chloride

Catalog No.
S13942716
CAS No.
M.F
C10H9ClO
M. Wt
180.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-2-phenylbut-2-enoyl chloride

Product Name

(E)-2-phenylbut-2-enoyl chloride

IUPAC Name

(E)-2-phenylbut-2-enoyl chloride

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

InChI

InChI=1S/C10H9ClO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h2-7H,1H3/b9-2+

InChI Key

GCXIMGKVNVQRNR-XNWCZRBMSA-N

Canonical SMILES

CC=C(C1=CC=CC=C1)C(=O)Cl

Isomeric SMILES

C/C=C(\C1=CC=CC=C1)/C(=O)Cl

(E)-2-phenylbut-2-enoyl chloride, with the chemical formula C10H9ClO, is an acyl chloride derivative of (E)-2-phenylbut-2-enoic acid. This compound is characterized by the presence of a phenyl group attached to a butenoyl moiety, which contributes to its reactivity and utility in organic synthesis. The compound has a molecular weight of approximately 180.63 g/mol and is known for its distinctive structural features, including a double bond and a carbonyl group adjacent to the chlorine atom, making it a valuable intermediate in various

  • Nucleophilic Acyl Substitution: The chlorine atom can be substituted by nucleophiles such as alcohols or amines, leading to the formation of esters or amides, respectively.
  • Addition Reactions: The double bond in the butenoyl moiety can undergo addition reactions with various nucleophiles, facilitating the synthesis of more complex molecules.
  • Coupling Reactions: This compound can be utilized in coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with arylboronic acids to form aromatic α,β-unsaturated ketones .

Several methods exist for synthesizing (E)-2-phenylbut-2-enoyl chloride:

  • From (E)-2-phenylbut-2-enoic Acid: The most straightforward method involves converting (E)-2-phenylbut-2-enoic acid into its corresponding acyl chloride using thionyl chloride or oxalyl chloride. This reaction typically proceeds under mild conditions and yields high purity products.
    text
    (E)-2-phenylbut-2-enoic acid + SOCl2 → (E)-2-phenylbut-2-enoyl chloride + HCl + SO2
  • Via Alkene Hydrohalogenation: Another synthetic route could involve the hydrohalogenation of an appropriate alkene precursor followed by chlorination.
  • Direct Chlorination: Chlorination of the corresponding ketone or aldehyde can also yield the desired acyl chloride under controlled conditions.

(E)-2-phenylbut-2-enoyl chloride finds applications in:

  • Organic Synthesis: As an acylating agent for the synthesis of esters and amides.
  • Pharmaceutical Intermediates: It serves as a precursor for various pharmaceutical compounds due to its ability to introduce functional groups into larger molecules.
  • Material Science: Used in the development of polymers and other materials that require specific reactive sites.

Interaction studies involving (E)-2-phenylbut-2-enoyl chloride primarily focus on its reactivity with nucleophiles and electrophiles in synthetic chemistry. These interactions are crucial for understanding its role as an intermediate in various organic transformations and its potential biological implications when incorporated into larger molecular frameworks.

Several compounds share structural similarities with (E)-2-phenylbut-2-enoyl chloride, each exhibiting unique properties and applications:

Compound NameMolecular FormulaMolecular WeightKey Features
3-Methyl-2-phenylbut-2-enoyl chlorideC11H11ClO194.66 g/molMethyl substitution increases steric hindrance
3-Butenoyl chlorideC4H5ClO104.54 g/molSimpler structure; used in basic organic syntheses
Vinylacetyl chlorideC5H7ClO132.56 g/molContains a vinyl group; reactive in polymerization
(E)-Pent-2-enoyl chlorideC5H7ClO132.56 g/molLonger carbon chain; different reactivity profile

The uniqueness of (E)-2-phenylbut-2-enoyl chloride lies in its phenyl substitution, which enhances its potential for specific interactions and applications compared to simpler acyl chlorides or those with different substituents.

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Exact Mass

180.0341926 g/mol

Monoisotopic Mass

180.0341926 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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